2-[(2-Methoxy-5-methylphenyl)sulfonylamino]propanamide
Overview
Description
2-[(2-Methoxy-5-methylphenyl)sulfonylamino]propanamide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by its unique structure, which includes a methoxy group, a methyl group, and a sulfonylamino group attached to a propanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methoxy-5-methylphenyl)sulfonylamino]propanamide typically involves the reaction of 2-methoxy-5-methylphenyl isocyanate with a suitable amine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methoxy-5-methylphenyl)sulfonylamino]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(2-Methoxy-5-methylphenyl)sulfonylamino]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Methoxy-5-methylphenyl)sulfonylamino]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group is believed to play a crucial role in binding to the active site of enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-methylphenyl isocyanate
- 2-Methoxy-5-methylphenyl isothiocyanate
Uniqueness
2-[(2-Methoxy-5-methylphenyl)sulfonylamino]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Properties
IUPAC Name |
2-[(2-methoxy-5-methylphenyl)sulfonylamino]propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-7-4-5-9(17-3)10(6-7)18(15,16)13-8(2)11(12)14/h4-6,8,13H,1-3H3,(H2,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNSTCFVJPITGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC(C)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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